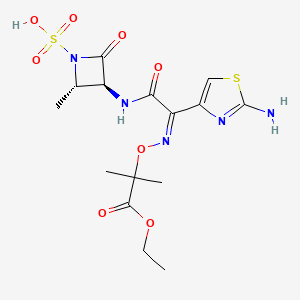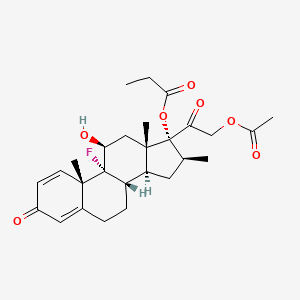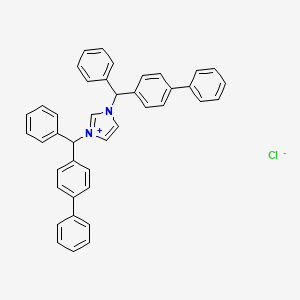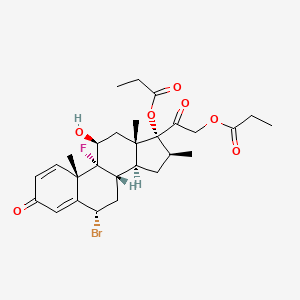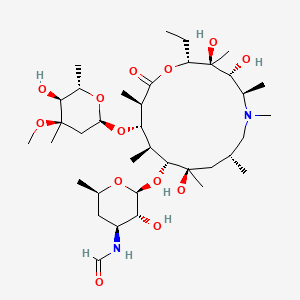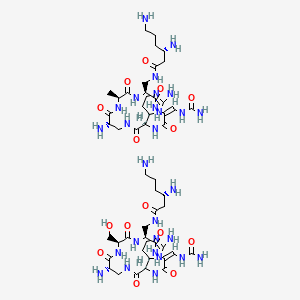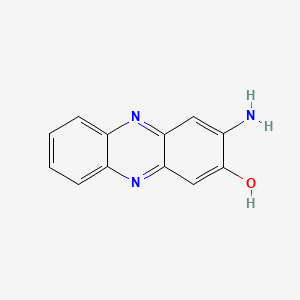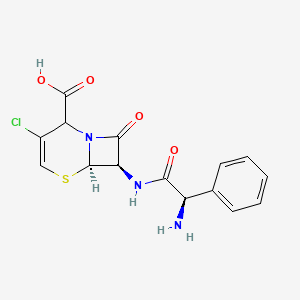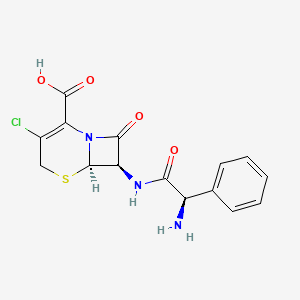
Ceftibuten Related Impurity 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Applications
Ceftibuten and its impurities, including Ceftibuten Related Impurity 8, are used to treat acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsilitis . It is a third-generation cephalosporin antibiotic .
2. Research and Examination of Related Substances Ceftibuten series impurities are used for research and examination of related substances in the development of ceftibuten drugs .
Pharmacokinetics and Pharmacodynamics
Ceftibuten, including its impurities, has been studied for its pharmacokinetics and pharmacodynamics in a neutropenic murine thigh infection model . This research helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .
4. Treatment of Infections Caused by Gram-Negative Bacilli and Some Positive Cocci Ceftibuten has a strong antibacterial effect on most Gram-negative bacilli and some positive cocci . It is highly stable to plasmid-mediated β-lactamase and has an antibiotic after-effect .
Resistance to β-Lactamase
Ceftibuten and its impurities are known for their stability against β-lactamase, an enzyme produced by some bacteria that can confer resistance to β-lactam antibiotics .
High Urine Concentrations
Ceftibuten is capable of achieving high urine concentrations . This property makes it particularly useful for treating urinary tract infections .
HPLC Assay Method
Ceftibuten and its impurities have been used in the development of High-Performance Liquid Chromatography (HPLC) methods for determining ceftibuten in biological fluids such as plasma and urine .
8. Development of Novel Oral β-Lactamase Inhibitors Efforts are being made to develop and pair novel oral β-lactamase inhibitors with existing β-lactam agents like ceftibuten to treat extended-spectrum β-lactamase (ESBL) and carbapenemase-producing Enterobacterales .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ceftibuten Related Impurity 8 involves the conversion of 7-aminocephalosporanic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 7-aminocephalosporanic acid with methyl iodide and sodium hydroxide to form methyl ester intermediate.", "Step 2: Hydrolysis of the methyl ester intermediate with hydrochloric acid to regenerate the carboxylic acid group.", "Step 3: Reaction of the carboxylic acid group with sodium bicarbonate and methyl iodide to form the methyl ester intermediate again.", "Step 4: Hydrolysis of the methyl ester intermediate with hydrochloric acid to regenerate the carboxylic acid group.", "Step 5: Reaction of the carboxylic acid group with ethyl acetate and sodium hydroxide to form the corresponding ethyl ester intermediate.", "Step 6: Hydrolysis of the ethyl ester intermediate with hydrochloric acid to regenerate the carboxylic acid group.", "Step 7: Reaction of the carboxylic acid group with methanol and sodium hydroxide to form the corresponding methyl ester intermediate.", "Step 8: Hydrolysis of the methyl ester intermediate with hydrochloric acid to regenerate the carboxylic acid group and form Ceftibuten Related Impurity 8." ] } | |
Número CAS |
174761-17-2 |
Nombre del producto |
Ceftibuten Related Impurity 8 |
Fórmula molecular |
C39H34N4O8S2 |
Peso molecular |
750.86 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-2-penten-1-yl]amino]-8-oxo-, diphenylmethyl ester, (6R,7R) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




